(E)-3-(furan-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)prop-2-en-1-one belongs to the chalcone class of molecules, characterized by an α,β-unsaturated ketone system. Its structure integrates a furan-2-yl group at the β-position and a 4-(quinolin-8-yloxy)piperidin-1-yl moiety at the α-position. The E-configuration of the double bond is critical for maintaining planar geometry, enabling interactions with biological targets via π-π stacking and hydrogen bonding . The quinoline-piperidine subunit enhances lipophilicity and binding affinity to enzymes or receptors, making it a candidate for antimicrobial, antiviral, or anticancer applications .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(9-8-17-6-3-15-25-17)23-13-10-18(11-14-23)26-19-7-1-4-16-5-2-12-22-21(16)19/h1-9,12,15,18H,10-11,13-14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTICDIAIPJKQX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The target compound’s uniqueness lies in its quinolin-8-yloxy-piperidine substituent, which distinguishes it from simpler chalcone derivatives. Below is a comparison with structurally related compounds:
Key Observations :
- Quinoline vs.
- Furan vs. Methoxy/Trifluoromethyl Groups : The furan-2-yl group at the β-position is a common feature, but substituents like trifluoromethyl (7a) improve lipophilicity and metabolic stability .
- E-configuration : All analogues retain the E-configuration, essential for maintaining the planar structure and biological activity .
Antiviral Activity:
- The target compound’s analogue, (E)-3-(furan-2-yl)-1-(4-((5-(quinolin-8-yloxy)pentyl)oxy)phenyl)prop-2-en-1-one (2c), showed a docking score of 7.4 kcal/mol against viral proteases, outperforming non-quinoline derivatives .
- LabMol-80 (piperidin-1-yl-phenyl) exhibited moderate antitubercular activity, suggesting that quinoline substitution may enhance specificity for viral targets .
Antimicrobial Activity:
- Compound 7a (trifluoromethyl-furan) demonstrated potent antibacterial effects, attributed to electron-withdrawing groups enhancing membrane penetration .
- LabMol-70 (methylsulfanyl-phenyl) showed lower antitubercular activity, likely due to reduced aromatic interactions compared to quinoline .
Tyrosinase Inhibition:
- (E)-3-(2,4-dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one (8) exhibited tyrosinase inhibition (IC₅₀ = 4.2 µM), highlighting the role of dihydroxyphenyl groups in enzyme binding . The target compound’s quinoline group may lack this specificity but could target other enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
